ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Description
Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is a chiral ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the (2S)-position and a phenyl group at the third carbon. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, by protecting the amine from unwanted reactions under basic or nucleophilic conditions . The ethyl ester moiety balances lipophilicity and hydrolytic stability, making it a versatile intermediate in pharmaceutical chemistry. Its molecular formula is C₁₆H₂₃NO₄ (calculated molecular weight: 293.36 g/mol), and its stereochemistry is critical for interactions with biological targets .
Properties
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)13(11-12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJPCJVGUIDED-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with L-phenylalanine, a naturally occurring amino acid.
Protection of the Amine Group: The amine group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected intermediate.
Esterification: The carboxylic acid group of the Boc-protected intermediate is then esterified using ethanol and a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the ethyl ester.
Industrial Production Methods
In industrial settings, the synthesis of ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected amine undergoes acid-catalyzed deprotection to yield a free amine. This reaction is critical for subsequent functionalization:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
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Product : Ethyl (2S)-2-amino-3-phenylpropanoate.
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Mechanism : Acidic cleavage of the carbamate releases CO₂ and forms the ammonium salt, which is neutralized to the free amine.
Example :
In peptide synthesis, Boc deprotection is followed by coupling reactions to extend the peptide chain. Similar protocols are employed for derivatives of this compound .
Ester Hydrolysis
The ethyl ester is hydrolyzed under basic conditions to form the corresponding carboxylic acid:
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Conditions : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water mixtures.
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Product : (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid.
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Applications : The carboxylic acid serves as an intermediate for amide bond formation or further derivatization .
Experimental Data :
| Parameter | Value |
|---|---|
| Reaction Time | 2–12 hours |
| Yield | 85–92% |
| Key Reagent | LiOH (4 equiv) |
Amide Bond Formation
The deprotected amine participates in coupling reactions to form amides, a key step in peptide synthesis:
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Conditions : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or dicyclohexylcarbodiimide (DCC) with diisopropylethylamine (DIPEA).
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Example Reaction :
Ethyl (2S)-2-amino-3-phenylpropanoate + Pyridine-4-carboxylic acid → N-[(2S)-1-(Ethoxycarbonyl)-2-phenylethyl]pyridine-4-carboxamide .
Table : Coupling Reaction Optimization
| Coupling Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| HATU | DMF | RT | 78% |
| DCC | CH₂Cl₂ | 0°C to RT | 65% |
Transesterification
The ethyl ester undergoes transesterification with alcohols under acidic or basic catalysis:
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Conditions : Methanol with catalytic HCl or Ti(OiPr)₄.
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Product : Methyl (2S)-2-[(Boc)amino]-3-phenylpropanoate.
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Utility : Swapping ester groups adjusts solubility or reactivity for specific applications .
Stability Under Storage
The compound exhibits moderate stability, with degradation observed under prolonged exposure to:
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds structurally similar to ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate exhibit promising anticancer properties. For instance:
- Case Study : A publication in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The presence of phenolic groups was found to enhance biological activity against cancer cells, suggesting potential therapeutic applications in oncology .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
- Study Findings : Research published in Phytochemistry assessed the free radical scavenging activity of similar compounds using DPPH and ABTS assays. Results indicated significant antioxidant properties, supporting their potential use in preventing oxidative stress-related diseases .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis:
Synthesis of Amino Acids
This compound is utilized in synthesizing other amino acids and peptides, particularly those with specific side-chain modifications that enhance biological activity.
Functional Group Transformations
The Boc group allows for selective deprotection under mild conditions, facilitating further functionalization of the molecule. This characteristic is essential for creating more complex structures required in drug development.
Enzyme Inhibition Studies
Research has shown that derivatives of this compound can act as enzyme inhibitors:
- Example : A study highlighted the inhibition of specific proteases, indicating potential applications in developing therapeutic agents targeting proteolytic pathways involved in various diseases .
Drug Development
Due to its structural features, this compound is explored for its potential as a lead compound in drug development processes, particularly for conditions related to cancer and oxidative stress.
Data Summary Table
Mechanism of Action
The compound’s mechanism of action depends on its application. In drug development, it often acts as a prodrug, where the ester group is hydrolyzed in the body to release the active drug. The Boc group provides protection during synthesis and is removed under physiological conditions to yield the active amine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Groups
The compound is compared to analogs with modifications in protecting groups, ester types, phenyl substituents, and stereochemistry. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Functional Group Analysis
Protecting Groups: The Boc group in the original compound prevents amine oxidation and enables selective deprotection under mild acidic conditions . In contrast, compounds like ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate lack protection, making them reactive but prone to degradation . Activated esters (e.g., N-hydroxysuccinimide in Boc-Phe-Osu ) exhibit higher reactivity in peptide coupling compared to ethyl esters.
Ester Moieties :
- Ethyl esters (original compound) offer moderate lipophilicity, enhancing membrane permeability in drug candidates. Methyl esters (e.g., ) are less lipophilic but more resistant to hydrolysis.
Phenyl Substituents :
- Electron-withdrawing groups (e.g., 4-fluoro , 4-nitro ) increase electrophilicity, affecting reactivity in nucleophilic substitutions. Hydroxy groups (e.g., ) enhance polarity and hydrogen-bonding capacity, influencing solubility.
Stereochemistry: The (2S)-configuration in the original compound is critical for enzyme recognition. D-amino analogs (e.g., ) are often used to study chiral selectivity in biological systems.
Biological Activity
Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate, also known as N-Boc-N-ethyl-L-phenylalanine ethyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H23NO4
- Molar Mass : 293.36 g/mol
- CAS Number : 70961-24-9
- LogP : 2.782 (indicating moderate lipophilicity) .
The compound exhibits several biological activities primarily attributed to its structure, which includes a phenylalanine derivative. The mechanisms through which it exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Modulation of Signal Transduction : It has been suggested that the compound could influence signaling pathways relevant to cell growth and differentiation.
- Antioxidant Properties : Some studies indicate that similar compounds possess antioxidant capabilities, potentially reducing oxidative stress in cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound inhibits cell proliferation significantly. For instance, it showed a dose-dependent reduction in viability in human liver cancer cells (HepG2) and breast cancer cells (MCF7) .
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 15.4 |
| MCF7 | 12.8 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Production : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in macrophage cultures treated with the compound, suggesting a potential role in modulating immune responses .
Case Studies
- Case Study on HepG2 Cells :
- In Vivo Studies :
Q & A
Q. What are standard synthetic routes for ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate?
The synthesis typically involves sequential protection and coupling steps. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃). Subsequent esterification with ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) yields the target compound. Evidence from similar Boc-protected syntheses highlights the importance of anhydrous conditions to prevent hydrolysis . Enzymatic resolution using lipases (e.g., Amano PS SD) can achieve the desired (2S) configuration, as demonstrated in chiral resolution of analogous amino acid derivatives .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) confirms the backbone structure, stereochemistry, and Boc/ester functional groups.
- Chiral HPLC ensures enantiomeric purity, critical for validating the (2S) configuration .
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns, with ESI-MS being preferred for non-volatile compounds.
- Infrared (IR) spectroscopy identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, ester C=O at ~1740 cm⁻¹) .
Q. What are the primary research applications of this compound?
This compound serves as a chiral intermediate in peptide synthesis, particularly for introducing Boc-protected amino acids into larger frameworks (e.g., peptide bond formation in solid-phase synthesis) . Its phenylpropanoate moiety is also studied in enzyme-substrate interactions, such as protease inhibition assays, due to steric and electronic effects from the Boc group .
Advanced Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
Kinetic resolution using lipases (e.g., Amano PS SD) selectively hydrolyzes one enantiomer, achieving >98% ee in analogous compounds . Asymmetric catalysis with chiral ligands (e.g., BINAP in palladium-catalyzed couplings) or enzymatic transesterification under controlled pH/temperature can further enhance stereoselectivity. Monitoring ee via chiral HPLC at intermediate steps is critical for quality control .
Q. What challenges arise in removing the Boc group without cleaving the ethyl ester?
Boc deprotection typically requires acidic conditions (e.g., TFA or HCl in dioxane), but prolonged exposure risks ester hydrolysis. A two-step protocol is recommended:
Q. How does the (2S) configuration influence biological interactions?
Q. How to resolve contradictory yield data in synthetic protocols?
Yield variations often stem from differences in solvent polarity, catalyst loading, or reaction time. A Design of Experiments (DOE) approach can systematically optimize parameters:
- Vary solvent (THF vs. DMF) to assess polarity effects.
- Adjust catalyst ratios (e.g., DCC/DMAP) to improve coupling efficiency.
- Use real-time monitoring (e.g., in-situ IR) to identify reaction completion. Evidence from controlled copolymer syntheses emphasizes the role of initiator concentration and monomer stoichiometry in reproducibility .
Methodological Notes
- Stereochemical Analysis : Always validate enantiomeric purity via chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) .
- Scale-Up Considerations : Pilot reactions in anhydrous solvents (e.g., THF) under inert gas (N₂/Ar) prevent Boc group hydrolysis during large-scale synthesis .
- Data Validation : Cross-reference spectroscopic data with computational models (e.g., DFT for NMR chemical shifts) to confirm structural assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
